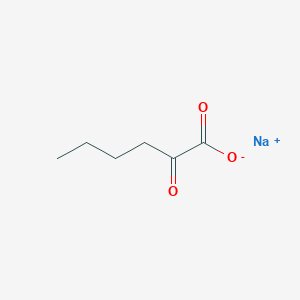

sodium;2-oxohexanoate

Description

Historical Context of Alpha-Keto Acid Investigation in Biological Systems

Alpha-keto acids, characterized by a ketone group adjacent to a carboxylic acid, have long been recognized for their fundamental roles in biochemistry. researchgate.net Historically, research into these compounds has been closely tied to the study of amino acid metabolism, where they serve as the carbon skeletons for many amino acids. The processes of transamination and deamination, central to nitrogen metabolism, directly involve the interconversion of amino acids and their corresponding alpha-keto acids.

Early investigations laid the groundwork for understanding how these molecules participate in major metabolic pathways, such as the citric acid cycle (TCA cycle), which is a key energy-producing process in cells. researchgate.net The discovery and characterization of enzymes like the α-ketoacid dehydrogenase complexes were pivotal, revealing how these multi-enzyme systems regulate metabolic flux. nih.gov Over the years, the scope of alpha-keto acid research has expanded beyond basic metabolism to include their roles in cellular signaling and as potential therapeutic agents. nih.govontosight.ai

Significance of 2-Oxohexanoate (B1239944) as a Central Metabolic Intermediate

2-Oxohexanoate, the conjugate base of 2-oxohexanoic acid, holds a specific and important position within the broader class of alpha-keto acids. nih.gov It is recognized as an intermediate in the metabolism of the essential amino acid lysine (B10760008) and is also involved in the breakdown of fatty acids. ontosight.ai Its structure, a straight-chain fatty acid with an oxo group at the second carbon position, makes it a key player in various catabolic and anabolic pathways. nih.gov

Recent research has highlighted the diverse roles of 2-oxohexanoate. For instance, studies have shown that it can induce insulin (B600854) release, suggesting a potential role in regulating glucose metabolism. portlandpress.com Furthermore, its involvement in metabolic pathways makes it a molecule of interest for studying metabolic disorders. The presence of 2-oxohexanoate has been detected in human blood and urine, confirming its role in human metabolism. ontosight.ai

Below are interactive data tables detailing the chemical properties and identifiers of sodium;2-oxohexanoate and its parent compound, 2-oxohexanoic acid.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H9NaO3 | nih.govchemspider.com |

| Molecular Weight | 152.12 g/mol | nih.gov |

| CAS Number | 13022-85-0 | nih.gov |

| InChIKey | WDCARDDLMCHULC-UHFFFAOYSA-M | nih.gov |

| Canonical SMILES | CCCCC(=O)C(=O)[O-].[Na+] | nih.gov |

Table 2: Chemical Properties and Identifiers for 2-Oxohexanoic Acid

| Property | Value | Source |

| IUPAC Name | 2-oxohexanoic acid | nih.gov |

| Molecular Formula | C6H10O3 | nih.gov |

| Molecular Weight | 130.14 g/mol | nih.gov |

| CAS Number | Not Available | |

| InChIKey | XNIHZNNZJHYHLC-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCC(=O)C(=O)O | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-2-3-4-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCARDDLMCHULC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxohexanoate and Its Academic Analogues

Chemical Synthesis Pathways of 2-Oxohexanoic Acid

Chemical synthesis provides a versatile toolkit for the construction of the 2-oxohexanoate (B1239944) scaffold. These methods often involve the manipulation of functional groups on a pre-existing carbon skeleton or the assembly of the molecule from smaller precursors.

Oxidation Reactions of Hexanoic Acid Derivatives

A primary route to 2-oxohexanoic acid involves the oxidation of a suitable hexanoic acid derivative, most commonly 2-hydroxyhexanoic acid. This transformation requires the conversion of a secondary alcohol to a ketone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale, selectivity, and reaction conditions.

One effective method for the oxidation of α-hydroxy acids to α-keto acids is through the use of a nitroxyl radical catalyst such as 2-azaadamantane N-oxyl (AZADO) in the presence of a co-oxidant like molecular oxygen organic-chemistry.org. This approach is valued for its chemoselectivity, allowing for the oxidation of the hydroxyl group without cleaving the carbon-carbon bond, a common side reaction with stronger oxidants organic-chemistry.org.

Another powerful oxidizing agent for this transformation is ruthenium tetroxide (RuO₄). Typically generated in situ from a precursor like ruthenium(III) chloride (RuCl₃) and a stoichiometric oxidant such as sodium periodate (NaIO₄), RuO₄ is a potent oxidant capable of converting secondary alcohols to ketones. The reaction conditions, including solvent and pH, must be carefully controlled to prevent over-oxidation and ensure a high yield of the desired α-keto acid.

The table below summarizes common oxidizing agents for the conversion of 2-hydroxyhexanoic acid.

| Oxidizing Agent/System | Description |

| AZADO/O₂ | A chemoselective catalytic system that uses a nitroxyl radical and molecular oxygen. |

| RuCl₃/NaIO₄ | A catalytic system that generates highly reactive ruthenium tetroxide in situ for oxidation. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. |

| Dess-Martin Periodinane | A hypervalent iodine reagent that provides mild and selective oxidation. |

Multi-Step Organic Synthesis Routes for 2-Oxohexanoate Scaffolds

The construction of the 2-oxohexanoate framework can also be accomplished through multi-step synthetic sequences. These routes offer the flexibility to introduce various functionalities and control stereochemistry if required. A common strategy involves the acylation of a nucleophile with a derivative of hexanoic acid.

For instance, hexanoyl chloride can be reacted with a cyanide source to form an acyl cyanide. Subsequent hydrolysis of the acyl cyanide under acidic conditions yields the corresponding α-keto acid, 2-oxohexanoic acid google.com. This method is a well-established route to α-keto acids from carboxylic acid precursors.

Another approach involves the use of organometallic reagents. A Grignard reagent can be reacted with a dialkyl oxalate, followed by hydrolysis of the resulting ester to furnish the free α-keto acid google.com. While effective, this method requires careful control of reaction conditions to avoid side reactions.

A representative multi-step synthesis for an analogue, (S)-2,6-diamino-5-oxohexanoic acid, highlights the complexity and strategic planning involved in such routes. This synthesis starts from L-2-aminoadipic acid and involves a four-step sequence of protection, cyclization, functional group manipulation, and deprotection to yield the final product google.com. Although the target molecule is different, the principles of using protecting groups and sequential reactions are fundamental to the multi-step synthesis of complex α-keto acids.

Cyclization Reactions Involving 2-Oxohexanoate Precursors

While less common for the direct synthesis of acyclic 2-oxohexanoate, cyclization reactions can be employed to generate cyclic precursors that can be subsequently converted to the target molecule. For instance, a suitably substituted cyclic ketone could undergo an oxidative cleavage to yield a linear dicarboxylic acid, which might then be further manipulated to afford 2-oxohexanoic acid. However, specific examples of cyclization reactions being a primary route for the synthesis of 2-oxohexanoate are not prevalent in the literature, suggesting that linear approaches are generally more efficient.

Biotechnological Production Approaches for 2-Oxohexanoate

Biotechnological methods offer a green and often highly selective alternative to chemical synthesis. These approaches leverage the catalytic machinery of microorganisms and enzymes to produce 2-oxohexanoate from renewable feedstocks.

Microbial Fermentation Strategies and Strain Engineering

Microbial fermentation can be engineered to produce a variety of valuable chemicals, including α-keto acids. The core principle involves redirecting the host organism's metabolic pathways towards the desired product. Strains of Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as microbial cell factories due to their well-characterized genetics and metabolic networks.

For the production of 2-oxohexanoate, a potential strategy would involve engineering a microorganism to overproduce the amino acid L-norleucine, a six-carbon α-amino acid. Subsequently, the introduction of an enzyme that can deaminate L-norleucine would lead to the formation of 2-oxohexanoic acid. This often involves the deletion of competing metabolic pathways and the overexpression of key enzymes in the desired biosynthetic route.

While specific examples of large-scale fermentation for 2-oxohexanoate are not widely reported, the production of other α-keto acids, such as 2-keto-L-gulonic acid (a precursor to Vitamin C), is well-established and demonstrates the feasibility of such fermentation processes nih.govgoogle.comacs.org. These processes often employ two-stage fermentations where the first stage is optimized for cell growth and the second stage for product formation nih.govresearchgate.net.

The table below outlines general strategies for engineering microbial strains for α-keto acid production.

| Strain Engineering Strategy | Description |

| Pathway Overexpression | Increasing the expression of enzymes in the biosynthetic pathway leading to the target molecule. |

| Deletion of Competing Pathways | Removing enzymes that divert metabolic flux away from the desired product. |

| Cofactor Engineering | Modifying the cellular environment to ensure an adequate supply of necessary cofactors like NADH or NADPH. |

| Transporter Engineering | Improving the export of the final product from the cell to prevent feedback inhibition. |

Enzymatic Synthesis from Defined Substrates

Enzymatic synthesis provides a highly specific and efficient method for producing 2-oxohexanoate from a defined precursor. The key enzymes for this transformation are L-amino acid oxidases (LAAOs) or L-amino acid deaminases (L-AADs). These enzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids nih.govwikipedia.orgnih.gov.

The synthesis of 2-oxohexanoic acid can be achieved by the action of an L-amino acid oxidase on L-norleucine. The enzyme catalyzes the oxidation of the amino group to an imine, which is then hydrolyzed to the ketone, producing ammonia and hydrogen peroxide as byproducts wikipedia.org. A biocatalytic cascade has been designed for the formal α-amination of hexanoic acid to L-norleucine, which involves an initial hydroxylation to 2-hydroxyhexanoic acid followed by oxidation to 2-oxohexanoic acid and subsequent reductive amination rsc.org. This demonstrates the enzymatic feasibility of producing the 2-oxo acid from a related precursor.

The selection of the enzyme is crucial, as LAAOs from different sources exhibit varying substrate specificities. An LAAO with high activity towards L-norleucine would be ideal for this application. The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.

| Enzyme | Substrate | Product |

| L-Amino Acid Oxidase (LAAO) | L-Norleucine | 2-Oxohexanoic acid |

| 2-Hydroxyacid Dehydrogenase | 2-Hydroxyhexanoic acid | 2-Oxohexanoic acid |

Directed Synthesis of 2-Oxohexanoate Derivatives and Structural Analogues

The targeted synthesis of 2-oxohexanoate derivatives and their structural analogues involves a variety of organic chemistry methodologies. These strategies allow for the specific modification of the core structure, the introduction of diverse functional groups such as heterocyclic systems, and the formation of derivatives like esters and amides.

A key strategy for modifying the oxohexanoate backbone is through the synthesis of aryl-substituted derivatives. A notable example is the preparation of 6-aryl-4-oxohexanoic acids. This synthetic route begins with the condensation of an appropriate aldehyde with levulinic acid. benthamdirect.comingentaconnect.comnih.gov This reaction is typically catalyzed by catalytic amounts of piperidine and acetic acid in toluene, which facilitates the formation of 6-aryl-4-oxohex-5-enoic acids. benthamdirect.comingentaconnect.comnih.gov

The subsequent step involves the reduction of the carbon-carbon double bond in the arylidene derivatives. benthamdirect.comingentaconnect.com This is commonly achieved through hydrogenation at room temperature using a palladium on carbon (10% Pd/C) catalyst. benthamdirect.comingentaconnect.comnih.gov This process yields the target 6-aryl-4-oxohexanoic acids. benthamdirect.comingentaconnect.comnih.gov In some instances, over-reduction can occur, leading to the formation of a lactone derivative as a by-product. benthamdirect.comingentaconnect.com This happens when the ketone carbonyl group is also reduced to a hydroxyl group, which then undergoes intramolecular cyclization with the carboxylic acid moiety. ingentaconnect.com

The following table details various synthesized 6-aryl-4-oxohexanoic acids and their immediate precursors.

| Aldehyde Reactant | Intermediate (6-aryl-4-oxohex-5-enoic acid) | Final Product (6-aryl-4-oxohexanoic acid) |

| Benzaldehyde | (5E)-6-Phenyl-4-oxohex-5-enoic acid | 6-Phenyl-4-oxohexanoic acid |

| 4-Methylbenzaldehyde | (5E)-6-(4-Methylphenyl)-4-oxohex-5-enoic acid | 6-(4-Methylphenyl)-4-oxohexanoic acid |

| 4-Methoxybenzaldehyde | (5E)-6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid | 6-(4-Methoxyphenyl)-4-oxohexanoic acid |

| 4-Chlorobenzaldehyde | (5E)-6-(4-Chlorophenyl)-4-oxohex-5-enoic acid | 6-(4-Chlorophenyl)-4-oxohexanoic acid |

| 3,4-Dimethoxybenzaldehyde | (5E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid | Not reported as reduced |

| 4-(Dimethylamino)benzaldehyde | (5E)-6-[4-(Dimethylamino)phenyl]-4-oxohex-5-enoic acid | Not reported as reduced |

This table is generated based on the synthetic scheme described in the cited literature. benthamdirect.comingentaconnect.comnih.gov

The incorporation of heterocyclic rings into molecular structures is a fundamental strategy in medicinal chemistry, as these moieties can significantly influence a compound's physicochemical properties. While direct synthesis of 2-oxohexanoate-containing heterocycles is not extensively detailed, established methodologies for synthesizing heterocycles from related keto esters provide a blueprint for creating such structural analogues.

For instance, the Feist-Benary synthesis is a classic method for producing furans, which involves the reaction of a β-keto ester with an α-halo ketone or aldehyde in the presence of a base. uwindsor.ca Similarly, the Hantzsch pyrrole synthesis allows for the formation of pyrroles by reacting α-amino ketones, with the amine often generated in situ, or by including ammonia in the reaction of an α-halo ketone with a β-keto ester. uwindsor.ca These reactions highlight the potential for using the keto-ester functionality within a 2-oxohexanoate framework as a synthon for building five-membered heterocyclic rings.

Furthermore, β-keto esters can be condensed with o-phenylenediamine to prepare certain adamantylated heterocycles, demonstrating another pathway for forming fused ring systems. tandfonline.com The versatility of keto-esters as precursors is also seen in their use for synthesizing various nitrogen-containing heterocycles, such as quinolines, pyridines, pyrazines, and indoles, through reactions with C=C–N donors. rsc.org These established synthetic routes suggest that 2-oxohexanoate and its derivatives could serve as valuable starting materials for the generation of novel heterocyclic compounds.

The carboxylate group of 2-oxohexanoate is readily converted into esters and amides, which are common derivatives in organic synthesis. The formation of amides from esters is a fundamental transformation. masterorganicchemistry.com This reaction, known as aminolysis, typically involves heating an ester with ammonia or a primary or secondary amine to produce the corresponding amide. masterorganicchemistry.comlibretexts.org

Several modern methods have been developed to facilitate this conversion under milder conditions. One efficient approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). nih.gov This reagent allows for the direct amidation of esters at room temperature without the need for a catalyst, offering a rapid and chemoselective route to primary and secondary amides. nih.gov The proposed mechanism involves nucleophilic addition of the amidoborane to the ester, followed by a proton transfer-induced elimination. nih.gov

Other methods for amide synthesis from esters include using condensing agents like N,N'-carbonyldiimidazole (CDI) or various uronium salt condensing agents such as HATU and HBTU. Microwave irradiation in the presence of a base like potassium tert-butoxide has also been shown to effectively promote the reaction between esters and amines.

The following table illustrates the potential substituted amides that could be synthesized from a methyl 2-oxohexanoate precursor using various amines.

| Amine Reactant | Corresponding Amide Product | Amide Type |

| Ammonia (NH₃) | 2-Oxohexanamide | Primary |

| Methylamine (CH₃NH₂) | N-Methyl-2-oxohexanamide | Secondary |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-2-oxohexanamide | Tertiary |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-oxohexanamide | Secondary |

| Piperidine (C₅H₁₀NH) | 1-(2-Oxohexanoyl)piperidine | Tertiary |

This table represents the expected products from the reaction of methyl 2-oxohexanoate with the listed amines based on general principles of amide synthesis from esters. masterorganicchemistry.comnih.gov

Metabolic Biochemistry and Physiological Roles of 2 Oxohexanoate

Intermediary Metabolism of Amino Acids and 2-Oxohexanoate (B1239944) Linkages

The carbon skeleton of 2-oxohexanoate is directly linked to the breakdown of essential amino acids, positioning it as a significant intermediate in nitrogen and amino acid metabolism. Its formation and subsequent conversion are tied to pathways that manage the flow of nitrogen and carbon for energy production or biosynthesis.

2-Oxohexanoate is a key intermediate in the catabolism of lysine (B10760008), an essential amino acid. In several known lysine degradation pathways, the initial steps involve the removal of one of the amino groups to form intermediates that are then further processed. One such pathway proceeds through the formation of L-pipecolate. A crucial subsequent step involves the formation of 6-amino-2-oxohexanoate. researchgate.net In some metabolic routes, the ring structure of Δ1-piperidine-2-carboxylate undergoes a spontaneous, non-enzymatic hydrolysis (opening of the ring in the presence of water) to yield 6-amino-2-oxohexanoic acid. google.com

This compound, 6-amino-2-oxohexanoate, can then be deaminated to form 2-oxoadipate, which continues down the degradation pathway. nih.gov While distinct from 2-oxohexanoate, these related alpha-keto acids highlight the central role of this molecular structure in the processing of the lysine carbon skeleton. The various pathways for lysine degradation are complex and can differ between organisms. nih.gov For instance, in Candida tropicalis, the breakdown of lysine involves the formation of 6-acetamido-2-oxohexanoate. genome.jp These pathways underscore the importance of 2-oxo acid derivatives in channeling the carbon from lysine into central metabolism.

Table 1: Key Intermediates in a Lysine Degradation Pathway

| Intermediate | Description | Metabolic Role |

|---|---|---|

| Lysine | Essential amino acid precursor. | Starting molecule for the catabolic pathway. |

| Δ1-piperidine-2-carboxylate | A cyclic intermediate formed from lysine. | Precursor to the linear 6-amino-2-oxohexanoate. google.com |

| 6-Amino-2-oxohexanoate | A linear keto acid intermediate. researchgate.net | Formed by the opening of the piperideine ring structure. google.com |

| 2-Oxoadipate | A dicarboxylic keto acid. | A downstream product that eventually enters the Krebs cycle. nih.gov |

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—primarily occurs in skeletal muscle. mdpi.com The initial step for all three is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts them into their respective branched-chain α-keto acids (BCKAs). nih.gov Leucine is converted to 2-keto-isocaproate (KIC), isoleucine to 2-keto-3-methylvalerate (KMV), and valine to 2-keto-isovalerate (KIV). mdpi.comyoutube.com

A direct metabolic pathway converting these specific branched-chain keto acids into the straight-chain 2-oxohexanoate is not a primary feature of BCAA catabolism. However, indirect connections exist through the broader metabolic network. The complete oxidation of BCAAs produces acetyl-CoA and succinyl-CoA, which enter the tricarboxylic acid (TCA) cycle. youtube.com Alterations in BCAA metabolism have been shown to impact lipid metabolism and glucose utilization. nih.govelsevierpure.com It is through these intersections, where the products of BCAA catabolism influence the flux through the TCA cycle and fatty acid oxidation, that an indirect link to the metabolism of other keto acids like 2-oxohexanoate may occur. For example, the availability of cofactors like CoA and NAD+, which are consumed in both BCAA and fatty acid oxidation, creates a competitive metabolic interface.

Transamination is a fundamental process in amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases. davuniversity.orgwikipedia.org This process allows for the synthesis of non-essential amino acids and the collection of amino groups from various amino acids into a common pool, typically in the form of glutamate (B1630785). aabu.edu.jo

The formation of 2-oxohexanoate from a corresponding amino acid, 2-aminohexanoate, is a classic example of a transamination reaction. In this reaction, the amino group from 2-aminohexanoate is transferred to a common acceptor like α-ketoglutarate, producing 2-oxohexanoate and glutamate. wikipedia.org

General Transamination Reaction: 2-Aminohexanoate + α-Ketoglutarate ⇌ 2-Oxohexanoate + Glutamate

This reaction is reversible and links the metabolism of 2-oxohexanoate directly to the central nitrogen metabolism pathways. davuniversity.org Glutamate can then undergo oxidative deamination via glutamate dehydrogenase to release the amino group as free ammonia, which in vertebrates is primarily converted to urea (B33335) for excretion. libretexts.org Thus, the transamination involving 2-oxohexanoate is part of the broader system for managing the body's nitrogen balance and channeling the carbon skeletons of amino acids into energy-generating pathways. aabu.edu.jo

Fatty Acid Metabolism Intersections with 2-Oxohexanoate

As a six-carbon oxo-acid, 2-oxohexanoate is structurally similar to hexanoic acid (caproic acid), a medium-chain fatty acid. This structural relationship suggests potential interactions with the metabolic pathways responsible for fatty acid breakdown, namely beta-oxidation and omega-oxidation.

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria. wikipedia.org The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. aocs.orgyoutube.com For a six-carbon fatty acid like hexanoic acid, it must first be activated to hexanoyl-CoA.

The presence of an oxo group at the second carbon (the alpha-carbon) of 2-oxohexanoate means it cannot directly enter the beta-oxidation pathway. The first step of beta-oxidation is the formation of a double bond between the alpha (C2) and beta (C3) carbons by acyl-CoA dehydrogenase. wikipedia.org The existing carbonyl group at the C2 position in 2-oxohexanoate prevents this dehydrogenation step.

For 2-oxohexanoate to be metabolized via a beta-oxidation-like pathway, it would first need to be biochemically modified, for instance, by reduction of the keto group to a hydroxyl group. While beta-oxidation is a major pathway for energy production from fatty acids, its direct processing of α-keto acids like 2-oxohexanoate is not established. nih.gov Any influence is more likely to be indirect, potentially through competition for cofactors or through the metabolic effects of its downstream products.

Omega (ω)-oxidation is an alternative pathway of fatty acid metabolism that occurs in the smooth endoplasmic reticulum, particularly in the liver and kidneys. youtube.com Unlike beta-oxidation, which acts on the carboxyl end of the fatty acid, omega-oxidation targets the terminal methyl group (the ω-carbon) at the opposite end of the molecule. nih.gov This pathway is typically active for medium-chain fatty acids (C6 to C12). youtube.com

The process involves three main steps:

Hydroxylation: A mixed-function oxidase, involving cytochrome P-450, hydroxylates the omega-carbon to form a primary alcohol (ω-hydroxy fatty acid).

Oxidation to Aldehyde: The alcohol group is oxidized to an aldehyde by an alcohol dehydrogenase.

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. youtube.com

A hexanoate (B1226103) derivative like 2-oxohexanoate can potentially be a substrate for this pathway. The omega-oxidation of 2-oxohexanoate would result in the formation of 2-oxo-adipic acid (a six-carbon dicarboxylic acid). This product can then undergo beta-oxidation from either end of the molecule, allowing its carbon skeleton to be fully oxidized for energy. nih.gov This pathway serves as a salvage or alternative route, especially when beta-oxidation is impaired. nih.govdocumentsdelivered.com

Table 2: Comparison of Fatty Acid Oxidation Pathways for a C6 Acid

| Feature | Beta-Oxidation | Omega-Oxidation |

|---|---|---|

| Cellular Location | Mitochondria wikipedia.org | Smooth Endoplasmic Reticulum youtube.com |

| Primary Substrates | Fatty acyl-CoAs of various chain lengths. | Medium-chain fatty acids (C6-C12). youtube.com |

| Site of Initial Attack | Beta-carbon (C3). | Omega-carbon (terminal CH3). nih.gov |

| Key Intermediate (for Hexanoate) | Butyryl-CoA + Acetyl-CoA. | Adipic acid (a dicarboxylic acid). |

| Direct Role for 2-Oxohexanoate | Unlikely, due to the C2-oxo group blocking the first enzymatic step. | Plausible, leading to the formation of 2-oxo-adipic acid. |

Steroid Degradation Pathways Featuring 2-Oxohexanoate Metabolites

The microbial breakdown of complex steroid structures is a critical component of the carbon cycle and has significant biotechnological applications. nih.govepa.gov Central to these degradation pathways is the formation of various intermediates, including derivatives of 2-oxohexanoate. These metabolites appear after the characteristic four-ring steroid nucleus is cleaved, channeling the carbon into central metabolic pathways. nih.govresearchgate.net

Role in Microbial Steroid Catabolism (e.g., Comamonas testosteroni)

Comamonas testosteroni is a well-studied bacterium known for its remarkable ability to utilize steroids, such as testosterone (B1683101), as a sole source of carbon and energy. biorxiv.orgwikipedia.org This organism employs an aerobic degradation pathway that involves the systematic cleavage of the steroid's four-ring structure. nih.govresearchgate.netnih.gov The degradation process in C. testosteroni begins with the opening of the A and B rings of the steroid nucleus. biorxiv.orgnih.gov Following a series of enzymatic reactions, including those from the β-oxidation cycle, the remaining C and D rings are also broken down. researchgate.netnih.gov

In the catabolism of testosterone by C. testosteroni TA441, a key intermediate derived from the steroid rings is 2-hydroxyhexa-2,4-dienoic acid. nih.govbiorxiv.org This compound is a substrate for a hydratase enzyme, which leads to the formation of 4-hydroxy-2-oxohexanoate (B1245416), a direct precursor in this metabolic sequence. nih.govresearchgate.net This highlights the role of oxohexanoate derivatives as crucial links between the complex steroid structure and simple molecules that can enter the cell's primary metabolism. nih.gov The metabolic versatility of bacteria like C. testosteroni in degrading steroids and other aromatic compounds makes them valuable for bioremediation. wikipedia.orgresearchgate.net

Specific Enzymatic Steps in Steroid Ring Cleavage Yielding Oxohexanoate Intermediates

The generation of oxohexanoate intermediates from the steroid core is a multi-step enzymatic process. In Comamonas testosteroni, after the initial opening of the steroid rings, the resulting aliphatic chain undergoes further processing. The catabolism of 2-hydroxy-2,4-dienoic acid is carried out by enzymes encoded by the tesEFG gene cluster. nih.govresearchgate.net

The specific steps are as follows:

Hydration: The enzyme TesE, a hydratase, catalyzes the addition of a water molecule to 2-hydroxy-2,4-hexadienoic acid. This reaction results in the formation of 4-hydroxy-2-oxohexanoate. nih.govresearchgate.net

Aldol Cleavage: The newly formed 4-hydroxy-2-oxohexanoate is then targeted by the aldolase (B8822740) enzyme, TesG. This enzyme cleaves the molecule into two smaller, more readily metabolizable products: pyruvate (B1213749) and propionaldehyde (B47417). nih.gov

Final Conversion: The propionaldehyde is subsequently oxidized by an acylating aldehyde dehydrogenase, TesF, to produce propionyl-CoA. nih.gov Pyruvate and propionyl-CoA are central metabolites that can directly enter the Krebs cycle and other primary metabolic pathways. nih.gov

This sequence demonstrates a sophisticated enzymatic strategy to channel the carbon from the complex steroid rings into central metabolism, with 4-hydroxy-2-oxohexanoate serving as a key intermediate.

| Enzyme | Gene | Substrate | Product(s) | Function |

| TesE | tesE | 2-hydroxy-2,4-hexadienoic acid | 4-hydroxy-2-oxohexanoate | Hydration |

| TesG | tesG | 4-hydroxy-2-oxohexanoate | Pyruvate and Propionaldehyde | Aldol Cleavage |

| TesF | tesF | Propionaldehyde | Propionyl-CoA | Acylating Dehydrogenation |

Role of 2-Oxohexanoate in 2-Oxoaldehyde Metabolism in Microorganisms

2-Oxoaldehydes, also known as α-ketoaldehydes, are reactive carbonyl species that can be toxic to cells if they accumulate. Microorganisms have evolved various enzymatic systems to detoxify these compounds. nih.govoup.com The most studied 2-oxoaldehyde is methylglyoxal (B44143), and its metabolism typically involves the glyoxalase system or reductases. nih.govnih.gov

Enzymes involved in 2-oxoaldehyde metabolism often exhibit a broad substrate specificity. For instance, methylglyoxal reductase, an enzyme that converts methylglyoxal to lactaldehyde, has been found in various microorganisms, including Escherichia coli and Aspergillus niger. oup.comnih.gov Studies on these enzymes have shown that they can act on a range of 2-oxoaldehydes, not just methylglyoxal. Substrates can include glyoxal, phenylglyoxal, and 4,5-dioxovalerate. oup.comnih.gov

While direct studies focusing exclusively on the metabolism of 2-oxohexanoate via these general 2-oxoaldehyde pathways are limited, the known substrate promiscuity of enzymes like methylglyoxal reductase suggests they could potentially act on longer-chain 2-oxoaldehydes such as 2-oxohexanoate. oup.comnih.gov These enzymes, which are often NADPH- or NADH-dependent, catalyze the reduction of the aldehyde group, converting the reactive 2-oxoaldehyde into a less toxic 2-hydroxyaldehyde. oup.comoup.com This represents a plausible detoxification route for 2-oxohexanoate, should it be formed within the microbial cell under specific metabolic conditions.

| Enzyme Family | General Substrates | General Reaction | Potential Role for 2-Oxohexanoate |

| Glyoxalase System | Methylglyoxal, other 2-oxoaldehydes | Isomerization of hemithioacetal | Detoxification |

| Methylglyoxal Reductase | Methylglyoxal, Glyoxal, Phenylglyoxal | Reduction to 2-hydroxyaldehyde | Detoxification via reduction |

| Methylglyoxal Dehydrogenase | Methylglyoxal | Oxidation to pyruvate | Detoxification via oxidation |

Enzymatic Systems Interacting with 2 Oxohexanoate

Characterization of 2-Oxohexanoate-Converting Enzymes

The conversion of 2-oxohexanoate (B1239944) is carried out by several classes of enzymes, each with specific functions and substrate specificities. These include transaminases, oxidoreductases, dehydrogenases, and dehydratases.

Transaminases, or aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, thus playing a pivotal role in amino acid metabolism. nih.gov The interconversion between L-2-aminohexanoate and 2-oxohexanoate is primarily mediated by 2-aminohexanoate transaminase (EC 2.6.1.67). expasy.orgwikipedia.orgmonarchinitiative.org

This enzyme catalyzes the following reversible reaction: L-2-aminohexanoate + 2-oxoglutarate ⇌ 2-oxohexanoate + L-glutamate expasy.orgmonarchinitiative.org

2-aminohexanoate transaminase is a pyridoxal-phosphate (PLP) dependent enzyme. expasy.org The PLP cofactor is essential for the transfer of the amino group. youtube.com This enzyme exhibits a degree of substrate promiscuity, as it can also act on L-leucine, and to a lesser extent, on L-isoleucine, L-2-aminopentanoate, and L-aspartate. wikipedia.org The active site of transaminases typically consists of two pockets, a P-pocket and an O-pocket, which accommodate different parts of the substrate, influencing substrate specificity. mdpi.com

Table 1: Substrate Specificity of 2-Aminohexanoate Transaminase

| Substrate | Relative Activity |

| L-2-Aminohexanoate | High |

| L-Leucine | Moderate |

| L-Isoleucine | Low |

| L-2-Aminopentanoate | Low |

| L-Aspartate | Low |

This table provides a qualitative overview of the substrate specificity of 2-aminohexanoate transaminase based on available research.

Oxidoreductases and dehydrogenases are enzymes that catalyze oxidation-reduction reactions, involving the transfer of electrons from a donor to an acceptor molecule. wikipedia.org Several enzymes within this class interact with 2-oxohexanoate or structurally similar compounds.

L-lysine oxidase (EC 1.4.3.14) is an oxidoreductase that acts on L-lysine, producing a related 2-oxoacid, 6-amino-2-oxohexanoate. The reaction is as follows: L-lysine + O₂ + H₂O ⇌ 6-amino-2-oxohexanoate + NH₃ + H₂O₂ creative-enzymes.com

2-oxo-acid reductases (EC 1.1.99.30) represent a class of enzymes with broad specificity for various 2-oxo-carboxylates. wikipedia.org These enzymes catalyze the reduction of the keto group to a hydroxyl group, using an acceptor molecule. Given their broad substrate range, it is plausible that they can act on 2-oxohexanoate.

2-oxoacid:ferredoxin oxidoreductases (OFORs) are another group of enzymes that catalyze the oxidative decarboxylation of 2-oxoacids. ebi.ac.uknih.gov These enzymes are crucial in microbial metabolism and are known to have a wide substrate specificity, encompassing pyruvate (B1213749), 2-oxoglutarate, and 2-oxobutyrate, suggesting a potential for interaction with 2-oxohexanoate. ebi.ac.uknih.gov

6-oxohexanoate dehydrogenase (EC 1.2.1.63) acts on a structurally similar substrate, 6-oxohexanoate, catalyzing its oxidation to adipate. wikipedia.org This indicates that dehydrogenases targeting oxo-groups in hexanoate (B1226103) structures are present in metabolic pathways.

Table 2: Examples of Oxidoreductases and Dehydrogenases Acting on 2-Oxoacids

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| L-lysine oxidase | 1.4.3.14 | L-lysine, O₂, H₂O | 6-amino-2-oxohexanoate, NH₃, H₂O₂ | FAD |

| 2-oxo-acid reductase | 1.1.99.30 | (2R)-hydroxy-carboxylate, acceptor | 2-oxo-carboxylate, reduced acceptor | Not specified |

| 2-oxoacid:ferredoxin oxidoreductase | Multiple | 2-oxoacid, CoA, ferredoxin | Acyl-CoA, CO₂, reduced ferredoxin | Thiamine (B1217682) pyrophosphate, [4Fe-4S] clusters |

| 6-oxohexanoate dehydrogenase | 1.2.1.63 | 6-oxohexanoate, NADP⁺, H₂O | Adipate, NADPH, H⁺ | NADP⁺ |

Dehydratases and lyases are enzymes that catalyze the removal or addition of functional groups to their substrates. While direct evidence for a dehydratase or lyase that specifically utilizes 2-oxohexanoate as its primary substrate is limited, related enzymes have been identified in relevant metabolic pathways.

2-hydroxyhexa-2,4-dienoate hydratase (EC 4.2.1.132) is an enzyme that acts on a derivative of 2-oxohexanoate. It catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate to form 4-hydroxy-2-oxohexanoate (B1245416). expasy.orgwikipedia.org This reaction is a step in the bacterial degradation pathway of steroids. expasy.orgwikipedia.org

Lyases are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation, often forming a new double bond. wikipedia.org Currently, there is a lack of specific research identifying lyases that directly interact with 2-oxohexanoate.

Mechanistic Elucidation of Enzymatic Transformations Involving 2-Oxohexanoate

Understanding the mechanisms by which these enzymes catalyze the transformation of 2-oxohexanoate is crucial for a complete picture of its biochemical role. This involves examining the processes of electron transfer and the specific interactions within the enzyme's active site.

Electron transfer is a fundamental process in the catalytic cycles of many enzymes that interact with 2-oxohexanoate, particularly oxidoreductases and dehydrogenases. wikipedia.org

In transaminases , the pyridoxal-5'-phosphate (PLP) cofactor acts as an electron sink, stabilizing the carbanionic intermediates formed during the transfer of the amino group. youtube.comyoutube.com The reaction proceeds through a "ping-pong" mechanism involving two half-reactions. mdpi.com

Oxidoreductases and dehydrogenases utilize cofactors such as NAD(P)⁺ or FAD to accept or donate electrons. wikipedia.orgwikipedia.org In the case of dehydrogenases, a hydride ion (a proton and two electrons) is typically transferred from the substrate to the cofactor. wikipedia.org For 2-oxoacid:ferredoxin oxidoreductases, the electron transfer pathway involves thiamine pyrophosphate (TPP) and iron-sulfur clusters within the enzyme, which facilitate the transfer of electrons from the 2-oxoacid to ferredoxin. nih.govnih.gov The electrons are transferred one at a time through these redox centers. youtube.com

The specificity of an enzyme for its substrate is determined by the three-dimensional structure of its active site and the chemical properties of the amino acid residues within it.

The active site of transaminases is well-characterized and typically features two distinct binding pockets, often referred to as the P-pocket (phosphate-binding) and the O-pocket (carboxylate-binding). mdpi.comnih.gov The size and nature of these pockets dictate which substrates can be accommodated. For instance, in many ω-transaminases, the small pocket can only accommodate substituents up to the size of an ethyl group. nih.gov However, mutations in these pockets can alter substrate specificity, allowing for the binding of bulkier substrates. nih.govrsc.org The recognition of the carboxylate group of the substrate is a key determinant of specificity in many transaminases. nih.govmdpi.com

For 2-oxoacid:ferredoxin oxidoreductases , the active site contains a thiamine pyrophosphate (TPP) cofactor, which is essential for the decarboxylation of the 2-oxoacid substrate. nih.govnih.gov The substrate binds in a pocket where the TPP can perform a nucleophilic attack on the carbonyl carbon. The specificity for different 2-oxoacids is determined by the shape and charge distribution of this binding pocket. nih.govnih.gov

In hydratases , the active site contains residues that are crucial for the activation of a water molecule and the protonation of the substrate's double bond, facilitating the addition of water. nih.gov For example, in oleate (B1233923) hydratase, a glutamic acid residue activates water, while a tyrosine residue protonates the double bond. nih.gov

Table 3: Key Active Site Features of Enzymes Interacting with 2-Oxoacids

| Enzyme Class | Key Active Site Features | Role in Catalysis |

| Transaminases | Pyridoxal-5'-phosphate (PLP) cofactor, P-pocket, O-pocket | Covalent catalysis, substrate binding and orientation |

| 2-Oxoacid:ferredoxin Oxidoreductases | Thiamine pyrophosphate (TPP), Iron-sulfur clusters | Decarboxylation of 2-oxoacid, electron transfer |

| Hydratases | Catalytic acid/base residues (e.g., Glu, Tyr) | Activation of water, protonation of double bond |

Coenzyme Requirements and Cofactor Roles in 2-Oxohexanoate Metabolism

The metabolism of 2-oxohexanoate, an α-keto acid, is intrinsically dependent on a specific suite of coenzymes and cofactors that are essential for the catalytic activity of the dehydrogenase complexes involved in its breakdown. These molecules act as carriers of chemical groups or electrons, facilitating the conversion of 2-oxohexanoate into metabolites that can enter central metabolic pathways.

The primary enzymatic system responsible for the metabolism of α-keto acids is the α-keto acid dehydrogenase complex family. taylorfrancis.com For 2-oxohexanoate, the branched-chain α-keto acid dehydrogenase complex (BCKDC) is the most probable catalyst, given its broad substrate specificity. wikipedia.org The catalytic cycle of this complex necessitates the involvement of five crucial coenzymes and cofactors:

Thiamine Pyrophosphate (TPP): A derivative of vitamin B1, TPP is the essential cofactor for the E1 component (decarboxylase) of the α-keto acid dehydrogenase complexes. fiveable.memdpi.com It facilitates the initial decarboxylation of 2-oxohexanoate, a critical step in its metabolism.

Lipoic Acid (Lipoamide): This cofactor is covalently bound to the E2 component (dihydrolipoyl transacylase) of the complex. It plays a dual role: first, it accepts the acyl group from TPP after decarboxylation, and second, it transfers this group to Coenzyme A.

Coenzyme A (CoA): A derivative of pantothenic acid (vitamin B5), CoA is the acceptor of the hexanoyl group from the lipoamide (B1675559) of the E2 subunit. fiveable.me This results in the formation of hexanoyl-CoA, a key intermediate that can enter the fatty acid β-oxidation pathway.

Flavin Adenine (B156593) Dinucleotide (FAD): This derivative of riboflavin (B1680620) (vitamin B2) is a prosthetic group of the E3 component (dihydrolipoamide dehydrogenase). fiveable.me It accepts electrons from the reduced lipoamide, becoming FADH2.

Nicotinamide Adenine Dinucleotide (NAD+): Derived from niacin (vitamin B3), NAD+ is the final electron acceptor in the reaction catalyzed by the E3 subunit. fiveable.me It is reduced to NADH, which can then be reoxidized by the electron transport chain to generate ATP.

The coordinated action of these coenzymes is indispensable for the oxidative decarboxylation of 2-oxohexanoate. A deficiency in any of these vitamins can impair the function of the dehydrogenase complex, leading to a buildup of α-keto acids.

Table 1: Coenzymes and Cofactors in 2-Oxohexanoate Metabolism

| Coenzyme/Cofactor | Vitamin Precursor | Role in Metabolism | Associated Enzyme Component |

|---|---|---|---|

| Thiamine Pyrophosphate (TPP) | Vitamin B1 (Thiamine) | Decarboxylation of 2-oxohexanoate | E1 (Decarboxylase) |

| Lipoic Acid (Lipoamide) | - | Acyl group and electron carrier | E2 (Dihydrolipoyl transacylase) |

| Coenzyme A (CoA) | Vitamin B5 (Pantothenic Acid) | Acceptor of the hexanoyl group | E2 (Dihydrolipoyl transacylase) |

| Flavin Adenine Dinucleotide (FAD) | Vitamin B2 (Riboflavin) | Electron carrier | E3 (Dihydrolipoamide dehydrogenase) |

| Nicotinamide Adenine Dinucleotide (NAD+) | Vitamin B3 (Niacin) | Final electron acceptor | E3 (Dihydrolipoamide dehydrogenase) |

Genetic and Molecular Aspects of Enzyme Systems Associated with 2-Oxohexanoate

The enzymatic systems that metabolize 2-oxohexanoate are subject to intricate genetic and molecular regulation, ensuring that their activity is responsive to the metabolic state of the cell. This regulation occurs at both the transcriptional level, controlling the amount of enzyme produced, and through post-translational modifications that modulate enzyme activity.

Gene Expression and Transcriptional Regulation of Relevant Enzymes

The primary enzymes involved in 2-oxohexanoate metabolism are likely the components of the branched-chain α-keto acid dehydrogenase complex (BCKDC). The expression of the genes encoding the subunits of this complex is regulated by a variety of nutritional and hormonal signals.

The activity of the BCKDC is primarily regulated by a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1α subunit of the complex. Conversely, a phosphatase, branched-chain α-keto acid dehydrogenase phosphatase (BCKDP), dephosphorylates and activates it.

The expression of the BCKDK gene is itself subject to transcriptional regulation. For instance, in rats, a low-protein diet leads to increased expression of BCKDK, which in turn inactivates the BCKDC, thereby conserving branched-chain amino acids. nih.gov Hormones such as insulin (B600854), glucocorticoids, and thyroid hormone also influence the expression of BCKDK. nih.gov This suggests that the metabolism of 2-oxohexanoate, as a substrate for BCKDC, would be indirectly regulated by these same factors.

Furthermore, intermediates of the citric acid cycle have been linked to the regulation of hypoxia-inducible factors (HIF), which are transcription factors that control the expression of genes involved in metabolic adaptation. wikipedia.org This highlights the potential for metabolic intermediates to exert control over gene expression related to energy metabolism.

Comparative Analysis of Homologous Enzymes Across Diverse Biological Systems

The α-keto acid dehydrogenase complexes represent a conserved family of multienzyme complexes found across a wide range of organisms, from bacteria to mammals. taylorfrancis.com This family includes the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (OGDC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org

A key feature of these complexes is the shared E3 component, dihydrolipoamide (B1198117) dehydrogenase. taylorfrancis.com This subunit is identical in the PDC, OGDC, and BCKDC within a given organism. nih.govnih.gov This evolutionary conservation reflects its fundamental role in reoxidizing the lipoamide cofactor, a step common to the catalytic cycles of all three complexes.

In contrast, the E1 (decarboxylase) and E2 (transacylase) components are unique to each complex and are responsible for their substrate specificity. taylorfrancis.com For example, the E1 component of PDC is specific for pyruvate, while the E1 of OGDC is specific for α-ketoglutarate. The E1 component of BCKDC exhibits a broader substrate specificity, acting on the α-keto acids derived from the branched-chain amino acids. wikipedia.org This broader specificity is what allows it to potentially metabolize other α-keto acids like 2-oxohexanoate.

Comparative studies of the dihydrolipoyl dehydrogenases from the pyruvate and α-ketoglutarate dehydrogenase complexes of Escherichia coli have shown them to be physically, enzymically, and immunologically indistinguishable. pnas.org This high degree of homology in the E3 component across different complexes within the same organism underscores its conserved function.

Table 2: Comparison of α-Keto Acid Dehydrogenase Complexes

| Enzyme Complex | Primary Substrate(s) | E1 Component (Decarboxylase) | E2 Component (Transacylase) | E3 Component (Dihydrolipoamide Dehydrogenase) |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | Pyruvate dehydrogenase | Dihydrolipoyl transacetylase | Dihydrolipoamide dehydrogenase (Shared) |

| α-Ketoglutarate Dehydrogenase Complex (OGDC) | α-Ketoglutarate | α-Ketoglutarate dehydrogenase | Dihydrolipoyl transsuccinylase | Dihydrolipoamide dehydrogenase (Shared) |

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | α-Ketoisovalerate, α-Ketoisocaproate, α-Keto-β-methylvalerate | Branched-chain α-keto acid dehydrogenase | Dihydrolipoyl transacylase | Dihydrolipoamide dehydrogenase (Shared) |

Compound Names Mentioned

4-methylthio-2-oxobutyrate

Coenzyme A

Flavin adenine dinucleotide (FAD)

Hexanoyl-CoA

Lipoic Acid

Nicotinamide adenine dinucleotide (NAD+)

Pyruvate

Sodium;2-oxohexanoate

Thiamine Pyrophosphate

α-Ketoglutarate

α-Keto-β-methylvalerate

α-Ketoisocaproate

α-Ketoisovalerate

Advanced Analytical Methodologies for 2 Oxohexanoate Research

Chromatographic Separation Techniques for 2-Oxohexanoic Acid

Chromatography is a fundamental technique for isolating 2-oxohexanoic acid from complex mixtures prior to its quantification and identification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) typically depends on the compound's volatility and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of non-volatile, polar compounds like 2-oxohexanoic acid. hplc.eu Method development focuses on optimizing the separation of the target analyte from other matrix components.

A common approach for short- to medium-chain fatty acids involves reversed-phase (RP) HPLC. hplc.eusielc.com The development of an RP-HPLC method for 2-oxohexanoic acid would involve the careful selection of a stationary phase, mobile phase composition, and detector.

Stationary Phase: A C18 column is frequently used for separating fatty acids due to its hydrophobic nature, which provides good retention for these molecules. hplc.eugoogle.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution. sielc.comgoogle.com The aqueous component is often acidified with phosphoric acid or formic acid to ensure that the carboxylic acid group of 2-oxohexanoic acid remains in its protonated, less polar form, which enhances retention on the reversed-phase column. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds of interest.

Detection: A Diode Array Detector (DAD) can be used for detection, often set at a wavelength around 213 nm. google.com Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry can be coupled with HPLC for more sensitive and specific detection. hplc.eu

Method validation is a critical step to ensure the reliability of the results. nih.gov This involves assessing parameters such as precision, stability, repeatability, and accuracy (recovery). nih.gov

Table 1: Example HPLC Method Parameters for 2-Oxo-Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Eclipse XDB C18 (150 mm length, 4.6 mm internal diameter, 5 µm particle size) google.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile sielc.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Injection Volume | 10 µL google.com |

| Detector | Diode Array Detector (DAD) at 213 nm google.com |

Gas Chromatography (GC) for Analysis of Volatile 2-Oxohexanoate (B1239944) Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. researchgate.net Since 2-oxohexanoic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile form. mdpi.com This process also improves peak shape and thermal stability. hplc.eu

A common derivatization strategy for metabolites like organic acids is a two-step process involving oximation followed by silylation. mdpi.com First, the keto group is reacted with methoxyamine hydrochloride to form a methoxime derivative. This is followed by reaction with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) ester. mdpi.com

The choice of GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a wax-based stationary phase, is often suitable for analyzing fatty acid derivatives. fmach.it Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for highly complex samples, offering significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. fmach.itnih.gov

Mass Spectrometry-Based Quantification and Identification of 2-Oxohexanoate

Mass Spectrometry (MS) is an indispensable tool for the sensitive quantification and unambiguous identification of metabolites. It is typically coupled with a chromatographic separation technique like HPLC or GC.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of biomolecules. uliege.be It is particularly well-suited for analyzing compounds like 2-oxohexanoic acid because it can transfer ions from solution to the gas phase with minimal fragmentation. uliege.be

For the analysis of fatty acids, ESI is often operated in negative ion mode. nih.gov In this mode, the 2-oxohexanoate molecule readily loses a proton from its carboxylic acid group to form the [M-H]⁻ ion. The mass-to-charge ratio (m/z) of this ion can be precisely measured to confirm the molecular weight of the compound. nih.gov

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. escholarship.org The [M-H]⁻ precursor ion is selected and fragmented, and the resulting product ions provide information about the molecule's structure. nih.gov ESI-MS is a powerful technique for quantifying labile compounds and studying noncovalent interactions. uliege.beamanote.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of metabolomics research for the profiling of a wide range of small molecules in biological samples. mdpi.comillinois.edu Following GC separation of derivatized analytes, the mass spectrometer fragments the eluting compounds and detects the resulting ions.

For 2-oxohexanoic acid, after derivatization (e.g., to its methoxime-trimethylsilyl derivative), the resulting compound will produce a characteristic mass spectrum upon electron ionization (EI). mdpi.com The fragmentation pattern serves as a chemical fingerprint that can be used for identification by comparing it to spectral libraries. nih.gov For instance, the Human Metabolome Database (HMDB) contains experimental GC-MS data for 2-oxohexanoic acid. nih.gov

It is crucial to perform derivatization promptly, especially with certain keto acids, as delays can lead to degradation. For example, studies on the related compound 3-oxo-2-ethylhexanoic acid showed that it can undergo decarboxylation, and immediate methylation was necessary prior to GC-MS analysis to prevent this artifact. nih.gov

Table 2: Experimental GC-MS Spectral Data for 2-Oxohexanoic Acid

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 89.0 | 100.00 |

| 99.0 | 89.09 |

| 189.0 | 52.55 |

| 115.0 | 31.23 |

| 216.0 | 29.53 |

Data sourced from the Human Metabolome Database (HMDB) as found in PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis of 2-Oxohexanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and atomic connectivity of a molecule. azolifesciences.com It can also be used to investigate the isotopic composition of a compound.

The structure of 2-oxohexanoate can be confirmed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. azolifesciences.com

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the signals of directly bonded protons and carbons, providing unambiguous assignments of the atoms in the molecular skeleton. nih.gov

For NMR analysis, samples are typically dissolved in a deuterated solvent, such as Deuterium (B1214612) Oxide (D₂O), to avoid signals from the solvent itself. azolifesciences.com

Table 3: ¹H NMR Spectral Data for 2-Oxohexanoic Acid

| Chemical Shift (ppm) | Intensity |

|---|---|

| 2.70 - 2.73 | 143.87 |

| 1.53 - 1.59 | 89.11 |

| 1.28 - 1.36 | 122.44 |

| 0.87 - 0.90 | 209.63 |

Spectra acquired at 500 MHz in D₂O at pH 7.00. Data sourced from the Human Metabolome Database (HMDB) as found in PubChem. nih.gov

Table 4: ¹H-¹³C HSQC NMR Spectral Data for 2-Oxohexanoic Acid

| Shift F2 - ¹H (ppm) | Shift F1 - ¹³C (ppm) | Intensity |

|---|---|---|

| 2.72 | 41.71 | 1.00 |

| 1.56 | 27.59 | 0.78 |

| 1.33 | 24.30 | 0.62 |

| 0.88 | 15.79 | 0.18 |

Spectra acquired at 600 MHz in D₂O at pH 7.00. Data sourced from the Human Metabolome Database (HMDB) as found in PubChem. nih.gov

Beyond structural analysis, NMR can be used for isotopic analysis. Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a method that can determine the isotopic ratios (e.g., ²H/¹H or ¹³C/¹²C) at specific atomic positions within a molecule. wikipedia.org This technique provides a high level of detail about the origin and metabolic history of a compound and has been adopted as an official method for authenticity control in food and beverage analysis. wikipedia.org The application of SNIF-NMR could provide unique insights into the biochemical pathways involving 2-oxohexanoate.

Derivatization Strategies for Enhanced Analytical Detection of 2-Oxohexanoic Acid

The quantitative analysis of 2-oxohexanoic acid, a key intermediate in various metabolic pathways, presents analytical challenges due to its physicochemical properties. Direct analysis is often hindered by low volatility and poor ionization efficiency, making derivatization a crucial step to improve its detectability in complex biological matrices. Derivatization chemically modifies the analyte to produce a derivative with enhanced properties for chromatographic separation and detection, such as increased volatility for gas chromatography (GC) or improved fluorescence for high-performance liquid chromatography (HPLC). colostate.eduresearchgate.net This process not only enhances sensitivity but also improves the selectivity and accuracy of the analytical method. researchgate.net

Development of Specific Reagents for Alpha-Keto Acid Derivatization

The development of specific reagents for alpha-keto acids, including 2-oxohexanoic acid, is pivotal for their accurate quantification. These reagents typically target the ketone and carboxylic acid functional groups to form stable, highly detectable derivatives. The choice of reagent depends on the analytical platform being used, such as GC or HPLC, and the desired detection method (e.g., fluorescence, UV, or mass spectrometry).

A variety of reagents have been developed to derivatize aldehydes and ketones. thermofisher.com For alpha-keto acids, several classes of derivatization reagents have proven effective:

Diaminobenzene Derivatives: Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are widely used for the precolumn fluorescence derivatization of alpha-keto acids for HPLC analysis. rsc.orgsigmaaldrich.com In an acidic environment, DMB reacts with alpha-keto acids to form highly fluorescent quinoxalinone derivatives, which can be separated and quantified with high sensitivity. sigmaaldrich.com This method allows for the simultaneous determination of multiple alpha-keto acids in biological samples like serum and urine. sigmaaldrich.com The detection limits using DMB can be as low as 6-44 femtomoles. sigmaaldrich.com

Stilbenediamine Derivatives: Meso-stilbenediamine (SDA) is another reagent used for the derivatization of alpha-keto acids, including 2-oxohexanoic acid, for HPLC with UV detection. researchgate.netresearchgate.net The reaction between alpha-keto acids and SDA produces 5-hydroxy-5,6-diphenyl-5,6-dihydropyrazine compounds, which can be separated by reversed-phase HPLC. researchgate.net This method has been successfully applied to determine the levels of seven different alpha-keto acids in the blood samples of patients. researchgate.net

Hydrazine (B178648) Derivatives: Hydrazine derivatives are highly reactive towards aldehydes and ketones, forming stable hydrazones. thermofisher.com Dansyl hydrazine has been a popular choice for derivatizing these compounds for chromatographic analysis due to its fluorescent properties. thermofisher.com Other hydrazides with higher absorptivity and fluorescence, such as those derived from 7-diethylaminocoumarin and pyrene, offer potentially greater sensitivity. thermofisher.com

Oximation Reagents: Aldehydes and ketones can also be derivatized by forming oximes with o-alkylhydroxylamine HCl reagents. gcms.cz These reagents have been used for the analysis of various keto-containing compounds, including ketoacids. gcms.cz

The table below summarizes some of the key reagents used for the derivatization of alpha-keto acids.

| Reagent Class | Specific Reagent Example | Target Functional Group | Resulting Derivative | Analytical Technique |

| Diaminobenzene Derivatives | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Alpha-keto group | Fluorescent quinoxalinone | HPLC-Fluorescence |

| Stilbenediamine Derivatives | meso-stilbenediamine (SDA) | Alpha-keto group | 5-hydroxy-5,6-diphenyl-5,6-dihydropyrazine | HPLC-UV |

| Hydrazine Derivatives | Dansyl hydrazine | Ketone group | Hydrazone | HPLC-Fluorescence |

| Oximation Reagents | O-Methylhydroxylamine HCl | Ketone group | Oxime | GC |

Optimization of Derivatization Conditions for Quantitative Analysis

To achieve accurate and reproducible quantitative results, the conditions for the derivatization reaction must be carefully optimized. researchgate.net The goal is to ensure the reaction proceeds to completion, yielding a single, stable derivative with minimal side products. researchgate.net Key parameters that require optimization include reaction temperature, time, pH, and the concentration of the derivatization reagent. researchgate.net

Key Optimization Parameters:

Reaction Temperature and Time: The rate and yield of the derivatization reaction are often dependent on temperature and duration. gcms.cz For the reaction of alpha-keto acids with meso-stilbenediamine (SDA), heating at 95–100°C for 30 minutes was found to be optimal. researchgate.netresearchgate.net Monitoring the reaction over time by analyzing aliquots can help determine the point at which the product formation plateaus, indicating the completion of the reaction. gcms.cz

pH of the Reaction Medium: The pH of the reaction mixture can significantly influence the reactivity of both the analyte and the derivatization reagent. For instance, the derivatization of alpha-keto acids with DMB is carried out in an acidic solution. sigmaaldrich.com In the case of SDA, an acetic acid-sodium acetate (B1210297) buffer with a pH of 3.2 was used to achieve maximum absorbance of the resulting derivative. researchgate.net

Reagent Concentration: The concentration of the derivatization reagent is a critical factor. A sufficient excess of the reagent is necessary to drive the reaction to completion, but an overly large excess can sometimes interfere with the analysis or lead to the formation of byproducts. researchgate.net The optimal amount of reagent is typically determined by varying its concentration and observing the effect on the product yield. researchgate.netresearchgate.net

Catalyst: Some derivatization reactions require a catalyst to proceed efficiently. For example, in the esterification of carboxylic acids, an acid catalyst is often used. gcms.cz

The following table provides an example of optimized conditions for the derivatization of alpha-keto acids with meso-stilbenediamine (SDA) for HPLC analysis. researchgate.net

| Parameter | Optimized Condition |

| Reagent | meso-stilbenediamine (SDA) |

| pH | 3.2 |

| Reagent Concentration | 0.5 mL of 2% (w/v) solution |

| Temperature | 95-100 °C |

| Time | 30 minutes |

By systematically optimizing these conditions, a robust and reliable derivatization protocol can be established for the quantitative analysis of 2-oxohexanoic acid and other alpha-keto acids in various biological and chemical samples.

Computational Approaches in 2 Oxohexanoate Research

Quantum Chemical Calculations for Reactivity and Electronic Structure Analysis of 2-Oxohexanoate (B1239944)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2-oxohexanoate. rsc.orgarxiv.org These methods solve approximations of the Schrödinger equation to provide detailed information about the electron distribution and energy levels within the molecule. rsc.org

By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For 2-oxohexanoate, the α-keto group is a key region of interest, and its reactivity can be characterized by analyzing the electron density and electrostatic potential map. youtube.com These calculations can pinpoint the electrophilic and nucleophilic sites, predicting how 2-oxohexanoate will interact with other molecules or participate in chemical reactions. nih.gov For instance, a decrease in HOMO energy can be favorable for better binding and activity in some biological systems. nih.gov

Table 1: Key Electronic Properties of 2-Oxohexanoate Calculable via Quantum Chemistry This table is illustrative and values would be determined from specific computational studies.

| Calculated Property | Significance for 2-Oxohexanoate |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's potential as an electron donor. |

| LUMO Energy | Indicates the energy of the lowest energy state for an accepted electron; relates to the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Partial Atomic Charges | Quantifies the charge on each atom, helping to understand intermolecular interactions like hydrogen bonding. |

Molecular Dynamics Simulations of 2-Oxohexanoate Interactions within Enzymatic Active Sites

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is particularly valuable for studying how a ligand, such as 2-oxohexanoate, interacts with a biological macromolecule, typically an enzyme. scispace.com By simulating the movements of every atom in the system, MD can reveal the stability of the ligand-enzyme complex, the specific interactions that hold it in place, and the conformational changes that may occur upon binding. scispace.com

In a typical MD study, a model of 2-oxohexanoate would be placed, or "docked," into the active site of a relevant enzyme, such as one involved in fatty acid metabolism. scispace.comresearchgate.net The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated for a period ranging from nanoseconds to microseconds. scispace.comnih.gov Analysis of the simulation trajectory can identify key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with 2-oxohexanoate. nih.govbiorxiv.org This information is crucial for understanding the basis of substrate specificity and the catalytic mechanism of the enzyme. nih.gov

Table 2: Typical Workflow for MD Simulation of 2-Oxohexanoate in an Enzyme Active Site

| Step | Description | Key Insights Gained |

|---|---|---|

| System Preparation | Obtaining the 3D structure of the target enzyme and preparing the 2-oxohexanoate molecule for simulation. | Ensures an accurate starting point for the simulation. |

| Molecular Docking | Predicting the preferred binding orientation of 2-oxohexanoate within the enzyme's active site. | Provides an initial hypothesis for the binding mode. |

| MD Simulation | Running the simulation for a defined time period to observe the dynamic behavior of the complex. | Reveals the stability of the binding pose and conformational flexibility. |

| Trajectory Analysis | Analyzing the simulation data to calculate metrics like Root Mean Square Deviation (RMSD), hydrogen bonds, and binding free energy. biorxiv.orgnih.gov | Quantifies the stability of the complex and identifies critical intermolecular interactions. |

In Silico Prediction of Metabolic Pathways and Enzyme Mechanisms Involving 2-Oxohexanoate

In silico (computational) approaches are increasingly used to reconstruct and analyze complex metabolic networks. youtube.com Genome-scale metabolic models (GEMs) can be constructed for organisms to predict metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. nih.govnih.gov For instance, a GEM of Megasphaera elsdenii, a bacterium known to produce hexanoic acid, was reconstructed to better understand its metabolism. nih.govewha.ac.krresearchgate.net Such models can predict the flow of carbon through various pathways, potentially identifying the role and flux of intermediates like 2-oxohexanoate in the synthesis of valuable products. nih.govmdpi.com

Constraint-based analysis of these models allows researchers to simulate how genetic or environmental changes affect the organism's metabolic output. nih.gov This can be used to identify key enzymes in pathways involving 2-oxohexanoate, which could then be targeted for metabolic engineering to optimize the production of desired compounds. nih.gov

Furthermore, to understand the precise chemical steps of an enzymatic reaction involving 2-oxohexanoate, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. researchgate.net These methods treat the active site of the enzyme with high-level quantum mechanics to model the bond-breaking and bond-forming events of the reaction, while the rest of the protein is treated with more computationally efficient classical mechanics. This approach provides detailed insights into the reaction mechanism, transition states, and energy barriers. researchgate.net

Structure-Activity Relationship (SAR) Modeling for 2-Oxohexanoate Derivatives via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery and materials science for designing new molecules with enhanced properties. acs.org

For 2-oxohexanoate, a QSAR study would involve creating a library of derivative compounds by systematically modifying its structure. For example, the length of the alkyl chain could be varied, or functional groups could be added to different positions. The biological activity of these derivatives against a specific target would be measured experimentally. Then, a computational model is built to find a mathematical relationship between the measured activity and calculated molecular descriptors of the compounds. nih.gov

These descriptors can be electronic (like HOMO energy), hydrophobic (like LogP), or steric, among others. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach accelerates the design-build-test-learn cycle in the development of new functional molecules based on the 2-oxohexanoate scaffold.

Table 3: Illustrative QSAR Data for Hypothetical 2-Oxohexanoate Derivatives This table contains hypothetical data for illustrative purposes.

| Derivative | Modification | Calculated LogP | Calculated HOMO Energy (eV) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | - | 1.2 | -6.5 | 50.0 |

| 2 | Chain extended to heptanoate | 1.7 | -6.4 | 35.5 |

| 3 | 4-hydroxyl group added | 0.8 | -6.7 | 42.1 |

| 4 | Chain shortened to pentanoate | 0.7 | -6.6 | 78.3 |

Metabolic Flux Analysis Mfa Applications in 2 Oxohexanoate Studies

Stable Isotope Tracer Experimental Design for 2-Oxohexanoate (B1239944) Flux Quantification

Stable isotope tracing is a cornerstone of MFA, enabling the tracking of atoms from a labeled substrate through a metabolic network. oup.com The design of these experiments is critical for accurately quantifying fluxes. For 2-oxohexanoate, both Carbon-13 (¹³C) and Deuterium (B1214612) (²H) are valuable isotopes for tracing its metabolic pathways.

Carbon-13 is a stable isotope that can be incorporated into metabolic substrates to trace the flow of carbon through metabolic pathways. creative-proteomics.com In the context of 2-oxohexanoate, several ¹³C-labeling strategies can be envisioned. Since 2-oxohexanoate is structurally related to the catabolism of branched-chain amino acids (BCAAs), insights can be drawn from studies on compounds like isoleucine. nih.gov

A common approach is to use uniformly labeled substrates, such as [U-¹³C]-isoleucine, which would be expected to produce ¹³C-labeled 2-oxo-3-methylvalerate, a close structural analog of 2-oxohexanoate. By analogy, introducing a uniformly ¹³C-labeled precursor that is metabolized to 2-oxohexanoate would allow for the tracking of all six carbon atoms through subsequent metabolic reactions.

Alternatively, positionally labeled tracers can provide more specific information about the activity of particular pathways. For instance, if a specific enzymatic reaction is hypothesized to cleave a particular carbon-carbon bond in 2-oxohexanoate, a tracer labeled at one of those carbon positions would be highly informative. The choice of tracer is a critical aspect of experimental design in ¹³C-MFA as it significantly influences the precision of the estimated fluxes. researchgate.net Parallel labeling experiments, for example using both [1,2-¹³C]glucose and [U-¹³C]glutamine, have been shown to be highly informative for resolving fluxes in central carbon metabolism and could be adapted to studies involving 2-oxohexanoate. creative-proteomics.com

The general workflow for a ¹³C-MFA experiment involves several key steps:

Experimental Design : Selection of the appropriate ¹³C-labeled tracer. creative-proteomics.com

Tracer Experiment : Culturing cells or administering the tracer to an organism under a metabolic steady state. researchgate.net

Isotopic Labeling Measurement : Analysis of the mass isotopomer distribution in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net